molecular formula C10H7F2NO2 B1418939 4-Quinolinol, 6-(difluoromethoxy)- CAS No. 881657-25-6

4-Quinolinol, 6-(difluoromethoxy)-

Cat. No.: B1418939
CAS No.: 881657-25-6
M. Wt: 211.16 g/mol
InChI Key: XMXIESNDLPBKFZ-UHFFFAOYSA-N
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Description

4-Quinolinol, 6-(difluoromethoxy)- is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in recent years due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-Quinolinol, 6-(difluoromethoxy)-, can be achieved through various methods. Some of the common synthetic routes include:

    Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction, often resulting in higher yields and shorter reaction times.

    Catalyst-Based Synthesis: Utilizing catalysts such as molecular iodine, nano zinc oxide, or ionic liquids can enhance the efficiency and selectivity of the reaction.

    Solvent-Free Conditions: Reactions conducted without solvents can be more environmentally friendly and cost-effective.

Industrial Production Methods

Industrial production of 4-Quinolinol, 6-(difluoromethoxy)- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Methods such as continuous flow synthesis and the use of recyclable catalysts are often employed to improve sustainability and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinol, 6-(difluoromethoxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

4-Quinolinol, 6-(difluoromethoxy)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Quinolinol, 6-(difluoromethoxy)- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antimicrobial activity.

Comparison with Similar Compounds

4-Quinolinol, 6-(difluoromethoxy)- can be compared with other quinoline derivatives, such as:

    Norfloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.

    Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

    Nalidixic Acid: An older quinolone antibiotic with a different substitution pattern.

The uniqueness of 4-Quinolinol, 6-(difluoromethoxy)- lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

4-Quinolinol, 6-(difluoromethoxy)- (CAS No. 881657-25-6) is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline structure with a difluoromethoxy group at the 6-position. Its unique chemical structure contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Activity

Research indicates that 4-Quinolinol, 6-(difluoromethoxy)- exhibits significant antimicrobial properties. A study evaluated the antibacterial efficacy of several synthesized derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with the difluoromethoxy substitution showed enhanced activity compared to their non-substituted counterparts.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
4-Quinolinol, 6-(difluoromethoxy)-ModerateHigh
Control (no substitution)LowLow

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

Antifungal Properties

In addition to its antibacterial effects, 4-Quinolinol, 6-(difluoromethoxy)- has been investigated for antifungal activity. It was found to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The compound's effectiveness was attributed to its ability to interfere with fungal cell membrane integrity.

Case Study 1: Antimicrobial Screening

A series of derivatives of 4-Quinolinol were synthesized and screened for antimicrobial activity. The study revealed that the difluoromethoxy substitution significantly improved the compounds' potency against both bacterial and fungal pathogens. The best-performing derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics used in clinical settings .

Case Study 2: Anticancer Potential

Another area of research focused on the anticancer potential of 4-Quinolinol, 6-(difluoromethoxy)-. In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle progression.

The biological activity of 4-Quinolinol, 6-(difluoromethoxy)- can be attributed to its interaction with specific enzymes and receptors involved in various biological processes:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain bacterial enzymes critical for cell wall synthesis.
  • Receptor Modulation : It has been suggested that it modulates receptors involved in apoptosis pathways in cancer cells.

Properties

IUPAC Name

6-(difluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-6-1-2-8-7(5-6)9(14)3-4-13-8/h1-5,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXIESNDLPBKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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